2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 688356-43-6
Cat. No.: VC6601322
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688356-43-6 |
|---|---|
| Molecular Formula | C26H26N4O3S |
| Molecular Weight | 474.58 |
| IUPAC Name | 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C26H26N4O3S/c1-17-8-10-18(11-9-17)15-27-24(31)16-34-26-29-23-7-5-4-6-22(23)25(30-26)28-19-12-20(32-2)14-21(13-19)33-3/h4-14H,15-16H2,1-3H3,(H,27,31)(H,28,29,30) |
| Standard InChI Key | QLSQDHYSZQHMIP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide, reflects its intricate architecture. The quinazoline nucleus (a bicyclic system comprising fused benzene and pyrimidine rings) is substituted at position 4 with a 3,5-dimethoxyphenylamino group, while position 2 features a sulfanyl bridge connected to an acetamide moiety. The acetamide’s nitrogen is further substituted with a 4-methylbenzyl group.
Key structural features include:
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Quinazoline Core: Provides a planar, aromatic scaffold for intermolecular interactions, such as π-π stacking with biological targets .
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3,5-Dimethoxyphenylamino Group: Enhances solubility and modulates electronic properties via electron-donating methoxy substituents.
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Sulfanyl Linker: Introduces flexibility and potential for disulfide bond formation under redox conditions .
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p-Methylbenzyl Acetamide: Contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 688356-43-6 | |
| Molecular Formula | C₂₆H₂₆N₄O₃S | |
| Molecular Weight | 474.58 g/mol | |
| IUPAC Name | 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC | |
| InChI Key | QLSQDHYSZQHMIP-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols for this specific compound remain proprietary, its structure suggests a multi-step route common to quinazolinone derivatives:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions .
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Substitution at Position 4: Nucleophilic aromatic substitution (SNAr) with 3,5-dimethoxyaniline to introduce the amino group.
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Sulfanyl-Acetamide Installation: Thiolation at position 2 followed by coupling with N-(4-methylbenzyl)chloroacetamide .
Critical reaction parameters likely include:
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Temperature control (80–120°C) to prevent decomposition of sensitive intermediates .
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Use of catalysts such as palladium for cross-coupling steps .
Analytical Validation
Rigorous quality control ensures batch consistency and purity:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for methoxy (–OCH₃: δ ~3.8 ppm), acetamide carbonyl (–CO–NH–: δ ~168 ppm), and aromatic protons.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention time correlated to lipophilicity.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 475.2 [M+H]⁺, consistent with the molecular formula.
Mechanism of Action and Biological Activity
Tubulin Polymerization Inhibition
Quinazolinones with substituted anilino groups demonstrate affinity for tubulin’s colchicine-binding site, disrupting microtubule dynamics and inducing mitotic arrest . The 3,5-dimethoxyphenyl moiety in this compound may mimic combretastatin A-4, a known tubulin inhibitor .
Kinase Inhibition
The acetamide side chain resembles EGFR tyrosine kinase inhibitors (e.g., gefitinib). Molecular docking studies predict hydrogen bonding with kinase ATP pockets, potentially blocking signal transduction .
Apoptosis Induction
Quinazolinones upregulate pro-apoptotic proteins (Bax, caspase-3) and downregulate anti-apoptotic Bcl-2, as observed in U251 glioma cells treated with analogous compounds .
Table 2: Biological Activity of Select Quinazolinones
Challenges and Future Directions
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Solubility Optimization: The logP value (predicted ~3.5) indicates moderate lipophilicity, necessitating formulation strategies for bioavailability.
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Target Validation: CRISPR-Cas9 screens and proteomic studies are needed to confirm tubulin/kinase engagement.
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In Vivo Efficacy: Rodent xenograft models will assess pharmacokinetics and toxicity profiles.
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